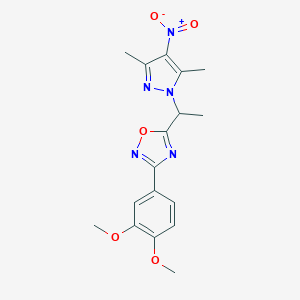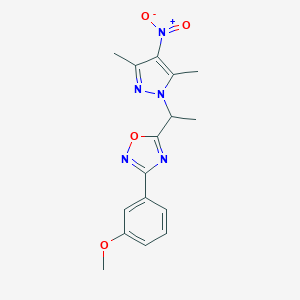![molecular formula C22H18BrFN4O3 B283943 6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as ABPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ABPP is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
ABPP inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. ABPP has also been shown to inhibit the activity of other enzymes, including cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA).
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis in cancer cells, the regulation of insulin signaling, and the promotion of cell differentiation. ABPP has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
ABPP has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of multiple enzymes, and its ability to be used in both in vitro and in vivo experiments. However, ABPP also has some limitations, including its high cost and the difficulty of synthesizing it.
Future Directions
There are several future directions for the study of ABPP, including the development of new ABPP derivatives with improved potency and selectivity, the study of the role of ABPP in the regulation of other cellular processes, and the investigation of the potential use of ABPP in the treatment of other diseases. Additionally, the development of new synthetic methods for ABPP could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
ABPP can be synthesized using a variety of methods, including the one-pot synthesis method, the Suzuki coupling method, and the Sonogashira coupling method. The one-pot synthesis method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a catalyst. The Suzuki coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylboronic acid, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 4-aminophenol, 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenylacetylene, and 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the presence of a copper catalyst.
Scientific Research Applications
ABPP has been used in various scientific research applications, including the development of new drugs and the study of enzyme activity. ABPP is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including insulin signaling, cell differentiation, and apoptosis. ABPP has been shown to be effective in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
properties
Molecular Formula |
C22H18BrFN4O3 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
6-amino-4-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrFN4O3/c1-11-18-19(15(9-25)21(26)31-22(18)28-27-11)13-7-16(23)20(17(8-13)29-2)30-10-12-3-5-14(24)6-4-12/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChI Key |
YUKWGGABJLODLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)




![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)